![molecular formula C12H10N4OS B12916664 1H-Purine, 6-[(2-methoxyphenyl)thio]- CAS No. 646510-04-5](/img/structure/B12916664.png)
1H-Purine, 6-[(2-methoxyphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Methoxyphenyl)thio)-1H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a 2-methoxyphenylthio group attached to the 6-position of the purine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methoxyphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methoxyphenylthiol.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Procedure: The purine derivative is reacted with 2-methoxyphenylthiol in the presence of the base, leading to the substitution of the hydrogen atom at the 6-position of the purine ring with the 2-methoxyphenylthio group.
Industrial Production Methods
Industrial production of 6-((2-Methoxyphenyl)thio)-1H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of purine derivatives and 2-methoxyphenylthiol.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, often involving continuous flow reactors and automated systems.
Purification: Employing large-scale purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Methoxyphenyl)thio)-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-((2-Methoxyphenyl)thio)-1H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-((2-Methoxyphenyl)thio)-1H-purine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The 2-methoxyphenylthio group enhances binding affinity to target molecules, contributing to its potency.
Comparación Con Compuestos Similares
Similar Compounds
6-Thioguanine: Another purine derivative with a thiol group at the 6-position.
6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position.
2-Methoxyphenylthio derivatives: Compounds with similar structural features but different core structures.
Uniqueness
6-((2-Methoxyphenyl)thio)-1H-purine is unique due to the presence of both the purine core and the 2-methoxyphenylthio group, which imparts distinct chemical and biological properties not observed in other similar compounds.
Propiedades
Número CAS |
646510-04-5 |
|---|---|
Fórmula molecular |
C12H10N4OS |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
6-(2-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-4-2-3-5-9(8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
Clave InChI |
JDYIDSNYSWGCJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
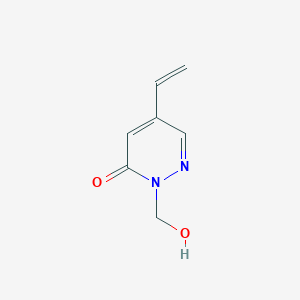
![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)
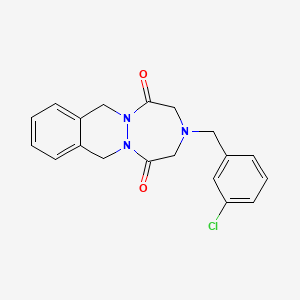
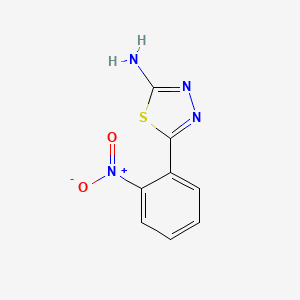

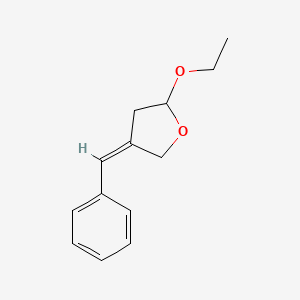
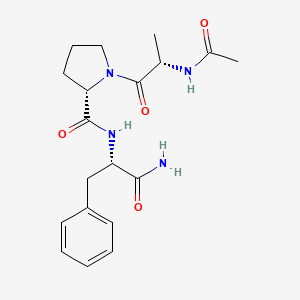
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)


![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)
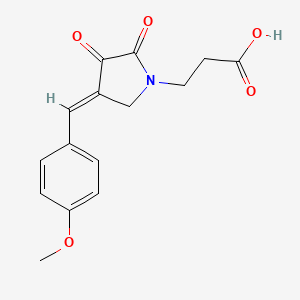
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
